4-Bromomethylbenzenesulfonamide
Overview
Description
4-Bromomethylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S. This compound has been studied for its potential use as a pharmaceutical intermediate and as a reagent in the synthesis of biologically active compounds .
Scientific Research Applications
4-Bromomethylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Bromomethylbenzenesulfonamide belongs to the class of sulfonamides, which are known to have a broad range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial compounds .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting the synthesis of folic acid, sulfonamides indirectly inhibit DNA synthesis, leading to the cessation of bacterial growth .
Pharmacokinetics
It is known that sulfonamides generally exhibit high gi absorption and are considered bbb permeant . The compound’s logP value, a measure of its lipophilicity, is 1.4, suggesting it may have good membrane permeability . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, an essential precursor for DNA synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the presence of resistance genes in bacteria, which can be spread through various environmental routes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromomethylbenzenesulfonamide can be synthesized through various methods. One common synthetic route involves the bromination of toluenesulfonamide. The reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to control reaction parameters more precisely and improve yield. The use of safer and more environmentally friendly solvents is also a consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include primary amines.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
4-(Bromomethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a sulfonamide group.
Uniqueness
4-Bromomethylbenzenesulfonamide is unique due to its combination of a bromomethyl group and a sulfonamide group, which provides a versatile platform for various chemical reactions. This dual functionality makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
4-(bromomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHTLTUBNXLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522710 | |
Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40724-47-8 | |
Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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